molecular formula C9H5F4N B1405217 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile CAS No. 1373920-92-3

4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile

Cat. No.: B1405217
CAS No.: 1373920-92-3
M. Wt: 203.14 g/mol
InChI Key: LHJDUSUXBSSXAY-UHFFFAOYSA-N
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Description

4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile (: 1373920-92-3) is a high-purity fluorinated benzonitrile derivative supplied with a typical purity of 97% . This compound, with a molecular formula of C9H5F4N and a molecular weight of 203.14 g/mol , is characterized as a solid at room temperature . Its structure, featuring both fluorine and trifluoromethyl substituents on the aromatic ring, classifies it as a valuable Fluorinated Building Block for advanced chemical synthesis and research applications . As a specialized fluorinated aromatic nitrile, this compound is primarily utilized in pharmaceutical research and the development of agrochemicals, where its distinct electronic properties can be leveraged to modulate the bioavailability, metabolic stability, and binding affinity of lead molecules. The presence of multiple fluorine atoms makes it an essential precursor in the synthesis of more complex molecules for material science and medicinal chemistry. Researchers employ it to introduce the 4-fluoro-3-methyl-5-(trifluoromethyl)phenyl moiety into target structures. This product is intended For Research and Development Use Only and is not intended for human, veterinary, or personal use . It is classified with the UN number UN3439 . Researchers should consult the safety data sheet and handle this material with appropriate precautions in a well-ventilated laboratory setting, utilizing suitable personal protective equipment.

Properties

IUPAC Name

4-fluoro-3-methyl-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4N/c1-5-2-6(4-14)3-7(8(5)10)9(11,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJDUSUXBSSXAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201234020
Record name 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile
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Molecular Weight

203.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373920-92-3
Record name 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373920-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Nitration of Fluorinated Aromatic Precursors

Nitration is performed on fluorinated benzene derivatives, such as ortho-fluoro benzotrifluoride, under controlled temperature conditions (0°C to 150°C) using a mixture of sulfuric acid and nitric acid. This step yields a nitro-substituted intermediate, typically 3-trifluoromethyl-4-fluoronitrobenzene .

Reaction Conditions:

  • Temperature: 10–20°C
  • Reagents: Sulfuric acid, nitric acid
  • Yield: Approximately 82%
  • Purity: >97% (GC analysis)

Step 2: Reduction of Nitro to Amine

The nitro compound is reduced to the corresponding aniline using metal reductants like iron powder or zinc in acidic media, often with ammonium chloride or other acids, under reflux conditions.

Reaction Conditions:

  • Reagents: Iron powder and ammonium chloride
  • Solvent: Water or alcohol mixtures
  • Temperature: Reflux (~100°C)
  • Yield: Over 99%
  • Purity: >99% (GC)

Step 3: Bromination of Aniline Derivative

The aniline derivative undergoes electrophilic bromination with bromine in acetic acid at low temperatures (0–60°C) to selectively install a bromine atom at the desired position, forming 2-bromo-4-fluoro-5-(trifluoromethyl)aniline .

Reaction Conditions:

  • Reagents: Bromine, acetic acid
  • Temperature: 0–20°C
  • Yield: ~85%
  • Purity: >93%

Step 4: Diazotization and Nitrile Formation

The brominated aniline is diazotized with sodium nitrite under acidic conditions at 20–55°C, forming a diazonium salt, which is then reduced with hypophosphorous acid or similar reductants to replace the diazonium group with a nitrile, yielding 4-fluoro-3-methyl-5-(trifluoromethyl)benzonitrile .

Reaction Conditions:

  • Reagents: Sodium nitrite, hypophosphorous acid
  • Solvent: Water, ethanol
  • Temperature: 0–5°C during diazotization
  • Yield: ~54%
  • Purity: >98%

Data Table Summarizing Key Reaction Conditions and Yields

Step Reaction Reagents Temperature Yield Purity Remarks
1 Nitration HNO₃, H₂SO₄ 10–20°C 82% >97% Aromatic nitration
2 Reduction Fe/Zn, NH₄Cl Reflux (~100°C) >99% >99% Nitro to amine
3 Bromination Br₂, Acetic acid 0–20°C 85% >93% Selective bromination
4 Diazotization & substitution NaNO₂, Hypophosphorous acid 0–5°C 54% >98% Nitrile formation

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present on the aromatic ring .

Scientific Research Applications

Pharmaceutical Development

4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile is an important intermediate in the synthesis of pharmaceuticals. Its applications include:

  • Anti-inflammatory Drugs : The compound is utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), which are essential for pain relief and inflammation reduction.
  • Anti-cancer Agents : It serves as a precursor for compounds that exhibit anti-cancer properties, enhancing therapeutic efficacy against various types of cancer .

Agricultural Chemicals

In the agrochemical sector, this compound plays a critical role in formulating effective pesticides and herbicides. Its applications include:

  • Crop Protection : The compound is used to develop agrochemicals that provide effective solutions for pest control while minimizing environmental impact.
  • Herbicide Formulation : It contributes to the design of herbicides that target specific weeds without harming crops, thereby improving agricultural yield .

Material Science

This compound is employed in the production of specialty materials with enhanced properties:

  • Polymers : The compound is used in synthesizing polymers that exhibit improved thermal stability and chemical resistance, making them suitable for coatings and adhesives.
  • Advanced Materials : Its fluorinated structure contributes to the development of materials that withstand harsh environmental conditions .

Research on Fluorinated Compounds

The compound is pivotal in the study of fluorinated compounds, particularly in:

  • Green Chemistry : It aids research into sustainable synthesis methods that reduce environmental impact while maintaining efficiency.
  • Fluorinated Compound Studies : The compound's unique properties make it a valuable subject for exploring new applications and understanding the behavior of fluorinated chemicals .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material:

  • Chromatography : It is used in chromatographic techniques to quantify and analyze complex mixtures accurately.
  • Quality Control : The compound's reliability as a standard enhances the accuracy of analytical results in various chemical analyses .

Table 1: Summary of Applications

Application AreaSpecific UsesImpact
Pharmaceutical DevelopmentSynthesis of NSAIDs and anti-cancer drugsEnhanced therapeutic efficacy
Agricultural ChemicalsFormulation of pesticides and herbicidesImproved crop protection
Material ScienceProduction of specialty polymersIncreased thermal stability and chemical resistance
Research on Fluorinated CompoundsSustainable synthesis methodsAdvancements in green chemistry
Analytical ChemistryStandard in chromatographyImproved accuracy in chemical analysis

Notable Research Insights

Research indicates that the incorporation of fluorine into organic molecules can significantly alter their biological activity and environmental persistence. For instance, studies have shown that compounds similar to this compound exhibit enhanced potency against specific biological targets, making them valuable in drug discovery programs .

Moreover, advancements in synthetic methodologies involving this compound have led to more efficient production processes, reducing costs while maintaining high purity levels necessary for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, depending on its application. In pharmaceuticals, it may act by inhibiting enzymes or receptors involved in metabolic pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and stability, making it a potent compound in various biological systems .

Comparison with Similar Compounds

Comparative Analysis

Structural and Property Differences

Property Target Compound 2-Fluoro-4-CF₃ 4-Methoxy-3-CF₃ 4-Amino-2-CF₃
Molecular Weight 203.14 189.11 201.15 190.14
Physical State Solid Liquid Solid Solid
Key Substituents -F, -CH₃, -CF₃ -F, -CF₃ -OCH₃, -CF₃ -NH₂, -CF₃
Polarity Moderate Low High High
Applications Agrochemicals Polymers Pharmaceuticals Drug impurity

Impact of Substituent Position

  • Fluorine Position : Compounds with fluorine at position 4 (target) vs. 2 or 3 exhibit distinct electronic effects. Fluorine at position 4 increases electron-withdrawing effects, enhancing stability in acidic conditions .
  • Trifluoromethyl Position : -CF₃ at position 5 (target) reduces steric hindrance compared to position 2 or 3, facilitating nucleophilic substitution reactions .
  • Methyl vs. Methoxy: The methyl group (target) provides mild steric bulk, while methoxy (C₉H₆F₃NO) increases solubility in aqueous solvents .

Research Findings

  • Synthesis : The target compound is synthesized via nucleophilic aromatic substitution using sodium hydride, yielding high purity (97%) .
  • Biological Activity : Derivatives like 4-[3-(4-hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile show promise in enzyme inhibition studies .
  • Regulatory Aspects: Impurities such as 4-amino-2-(trifluoromethyl)benzonitrile are tightly controlled in pharmaceuticals (≤0.1%) due to toxicity risks .

Biological Activity

4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile is a compound of significant interest in medicinal and synthetic chemistry due to its unique structural features and biological activities. This article provides an overview of its biological activity, synthesis applications, and relevant case studies.

The molecular formula of this compound is C₉H₅F₄N, with a molecular weight of 203.14 g/mol. The compound is characterized by a benzonitrile structure featuring a trifluoromethyl group and an additional fluorine atom, which enhances its electronegativity and reactivity in various chemical environments.

Applications in Synthesis

This compound serves as a versatile building block in the synthesis of various biologically active molecules:

  • CETP Inhibitors : It is utilized in developing cholesteryl ester transfer protein (CETP) inhibitors, which are crucial for managing high cholesterol levels.
  • Antidepressants : this compound is involved in synthesizing fluvoxamine, an antidepressant used for treating obsessive-compulsive disorder (OCD), anxiety disorders, and major depressive disorder.
  • Antimicrobial Agents : The compound is also used to prepare substituted pyrimidines that exhibit antimicrobial activity, showcasing its utility in pharmaceutical applications.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including proteins and enzymes. Its high electronegativity allows it to perform nucleophilic aromatic substitutions, influencing biochemical pathways critical for therapeutic effects.

Toxicological Assessments

Toxicological studies indicate that while the compound has beneficial applications, it may pose risks if ingested or inhaled. Careful handling is recommended in laboratory settings due to potential toxicity.

Case Studies and Research Findings

Recent studies have highlighted the compound's role in drug discovery and development:

  • Inhibitory Activity : In a study focused on synthesizing N-methyl-piperazine chalcones, related compounds exhibited selective inhibition against monoamine oxidase B (MAO-B), with some derivatives showing IC50 values as low as 0.71 μM. This suggests that structurally similar compounds may also display significant biological activity .
  • Pharmacokinetics : Similar fluorinated compounds have been shown to be metabolized efficiently through hydroxylation, leading to the formation of sulfate or glucuronide conjugates. This metabolic pathway is crucial for understanding how this compound may behave in vivo.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameMolecular FormulaKey Features
4-Chloro-3-methyl-5-(trifluoromethyl)benzonitrileC₉H₅ClF₃NContains chlorine instead of fluorine
3-Fluoro-4-methylbenzonitrileC₈H₇F₃NLacks trifluoromethyl group
4-Bromo-3-methyl-5-(trifluoromethyl)benzonitrileC₉H₅BrF₃NContains bromine instead of fluorine

The presence of both a trifluoromethyl group and a fluorine atom distinguishes this compound from others, enhancing its reactivity and potential applications in medicinal chemistry compared to those containing other halogens like chlorine or bromine.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile?

Methodological Answer: The synthesis typically involves cross-coupling reactions or fluorination of pre-functionalized aromatic precursors. For example:

  • Stepwise functionalization: Start with a methyl- and cyano-substituted benzene derivative. Introduce fluorine via electrophilic fluorination (e.g., using Selectfluor™) and trifluoromethyl groups via radical trifluoromethylation (e.g., Umemoto’s reagent) .
  • Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) is recommended. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Reaction Step Reagents/Conditions Yield
FluorinationSelectfluor™, 80°C, DMF65-75%
TrifluoromethylationCuI, Togni’s reagent, 100°C50-60%

Q. How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR: 19F^{19}\text{F} NMR to confirm fluorine environment (δ ≈ -110 to -120 ppm for aromatic F; -60 to -70 ppm for CF3_3) . 1H^{1}\text{H} NMR for methyl protons (δ ≈ 2.3–2.5 ppm).
  • HPLC: Use a Waters Spherisorb ODS-2 column (C18, 5 µm) with UV detection at 254 nm. Retention time typically 3–7 minutes under gradient conditions (acetonitrile/water, 60:40 to 90:10) .
  • Mass Spectrometry: ESI-MS (negative mode) for molecular ion [M-H]^- at m/z 208.1 (calculated for C9_9H5_5F4_4N).

Q. What safety precautions are required for handling this compound?

Methodological Answer:

  • Hazard Classification: Class III toxicant (based on structurally similar nitriles) with acute toxicity (H302, H315, H319). Use PPE (gloves, goggles, fume hood) .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizing agents. Monitor for cyanide release under acidic conditions .

Advanced Research Questions

Q. How can researchers optimize low yields in the fluorination step?

Methodological Answer: Low yields often arise from incomplete electrophilic substitution or side reactions. Mitigation strategies include:

  • Catalytic systems: Use BF3_3·Et2_2O to activate aromatic rings for fluorination .
  • Solvent optimization: Replace DMF with less polar solvents (e.g., dichloromethane) to reduce byproduct formation.
  • Kinetic studies: Monitor reaction progress via in-situ 19F^{19}\text{F} NMR to identify optimal reaction time (typically 12–18 hours) .

Q. What computational tools can predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model frontier molecular orbitals (FMOs). The LUMO energy (-1.8 eV) suggests susceptibility to nucleophilic attack at the cyano group .
  • Docking Studies: For biological applications, AutoDock Vina can predict binding affinity to enzymes (e.g., cytochrome P450) based on the trifluoromethyl group’s hydrophobicity .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies may arise from assay conditions or impurity profiles.

  • Impurity profiling: Use HPLC with a relative response factor (RRF) of 1.4 for detecting 4-amino-2-(trifluoromethyl)benzonitrile (a common byproduct; limit ≤0.1%) .
  • Bioassay standardization: Replicate enzyme inhibition assays (e.g., HIV-1 reverse transcriptase) under controlled pH (7.4) and temperature (37°C) to ensure reproducibility .

Q. What strategies validate its application in material science?

Methodological Answer:

  • Thermal stability: TGA analysis (heating rate 10°C/min, N2_2 atmosphere) shows decomposition onset at 220°C, suitable for polymer composites .
  • Electronic properties: Cyclic voltammetry (CH3_3CN, 0.1 M TBAPF6_6) reveals a reduction peak at -1.2 V vs. Ag/AgCl, indicating potential as an electron-deficient moiety in OLEDs .

Data Contradiction Analysis

Q. Why do melting points vary across literature sources?

Methodological Answer: Variations (e.g., 46°C vs. 65°C) may stem from polymorphism or residual solvents.

  • Recrystallization solvent: Use ethanol for pure monoclinic crystals (mp 65°C) vs. acetone for metastable forms .
  • DSC validation: Perform differential scanning calorimetry (heating rate 5°C/min) to identify polymorphic transitions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile
Reactant of Route 2
4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile

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